3-Hydroxy-5-methylfuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

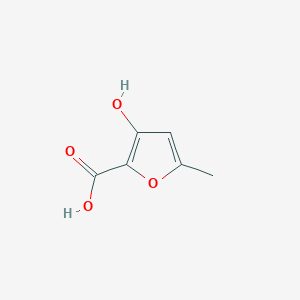

3-Hydroxy-5-methylfuran-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its hydroxyl group at the third position, a methyl group at the fifth position, and a carboxylic acid group at the second position. These functional groups confer unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylfurfural, which can be derived from biomass. The oxidation process typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylfuran with carbon dioxide in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often relies on the catalytic oxidation of 5-methylfurfural. This process is scalable and can be optimized for high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Scientific Research Applications

3-Hydroxy-5-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylfuran-2-carboxylic acid depends on its functional groups and the specific reactions it undergoes. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The carboxylic acid group can undergo deprotonation, forming a carboxylate anion that can act as a nucleophile or participate in coordination chemistry .

Comparison with Similar Compounds

3-Hydroxy-5-methylfuran-2-carboxylic acid can be compared with other furan derivatives:

5-Hydroxymethyl-2-furancarboxylic acid: Similar structure but with a hydroxymethyl group instead of a methyl group.

3-Methyl-2-furoic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different applications.

Biological Activity

3-Hydroxy-5-methylfuran-2-carboxylic acid (HMFCA), also known as Sumiki's acid, is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and data.

Chemical Structure and Properties

HMFCA is characterized by its furan ring structure, which is a common motif in many biologically active compounds. The presence of hydroxyl and carboxylic acid functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that HMFCA exhibits significant antimicrobial properties. For instance, studies have shown that it is effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The minimum inhibitory concentration (MIC) values for HMFCA against these pathogens suggest its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 8 |

| E. coli | Not specified |

Anticancer Activity

HMFCA has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | Not specified |

The biological activity of HMFCA is attributed to its ability to interact with various molecular targets. It binds to active sites of enzymes and receptors, inhibiting their functions or modulating signaling pathways. This interaction can lead to the disruption of cellular processes in pathogens or cancer cells, resulting in antimicrobial or anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on HMFCA revealed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food systems .

- Cytotoxicity Assessment : In a comparative study, HMFCA was tested alongside other furan derivatives for cytotoxicity against cancer cell lines. Results indicated that while several derivatives showed activity, HMFCA demonstrated a notably lower IC50 value against HeLa cells, suggesting higher potency .

Research Findings

Recent studies have expanded the understanding of HMFCA's biological activities:

- A study published in 2023 highlighted the extraction of HMFCA from various fungal species and its subsequent testing for antimicrobial activity, confirming its efficacy against MRSA .

- Another investigation focused on the synthesis of HMFCA derivatives and their biological activities, revealing that modifications to the furan ring could enhance potency against specific bacterial strains .

Properties

CAS No. |

89808-53-7 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

3-hydroxy-5-methylfuran-2-carboxylic acid |

InChI |

InChI=1S/C6H6O4/c1-3-2-4(7)5(10-3)6(8)9/h2,7H,1H3,(H,8,9) |

InChI Key |

MERYVIWLNXKGOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.